molecular formula C19H18BrN3O3S B2579989 (Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-bromobenzamide CAS No. 865160-91-4

(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-bromobenzamide

Cat. No.: B2579989
CAS No.: 865160-91-4
M. Wt: 448.34
InChI Key: DKZAVWHCDBXDKI-QOCHGBHMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-bromobenzamide is a sophisticated benzothiazole derivative designed for advanced research applications in medicinal chemistry. This compound features a benzothiazole core, a privileged scaffold in drug discovery known for its diverse biological activities, substituted at the 6-position with an acetamido group and at the 3-position with a 2-methoxyethyl chain. The (Z)-configured imine function is acylated with a 2-bromobenzamide group, making this a valuable chemical entity for probing new biological pathways. The structural motif of N-substituted benzothiazole-2-yl)benzamides is a recognized area of investigation in antimicrobial research . Recent studies on structurally similar 2-acetamido substituted benzothiazole derivatives have demonstrated significant antimicrobial potential against a range of gram-positive and gram-negative bacterial strains, with some analogs showing promising minimum inhibitory concentration (MIC) values . Furthermore, benzothiazole derivatives, particularly those with halogenated aryl systems, are actively researched for their antitumor and anticancer properties, as the benzothiazole nucleus can interact with specific enzymes and receptors involved in cancer cell proliferation . The presence of the bromo substituent on the benzamide ring enhances the molecule's potential as an intermediate for further functionalization via metal-catalyzed cross-coupling reactions, aiding in the synthesis of a wider library of compounds for structure-activity relationship (SAR) studies. Researchers can leverage this compound as a key building block or a lead molecule in projects aimed at developing novel therapeutic agents for combating infectious diseases and cancer. This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or veterinary use.

Properties

IUPAC Name

N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3O3S/c1-12(24)21-13-7-8-16-17(11-13)27-19(23(16)9-10-26-2)22-18(25)14-5-3-4-6-15(14)20/h3-8,11H,9-10H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKZAVWHCDBXDKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3Br)S2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-bromobenzamide is a synthetic compound belonging to the class of benzo[d]thiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the existing literature on its biological activity, synthesis, and structure-activity relationships.

Chemical Structure and Properties

The chemical formula for this compound is C14H17N3O3SC_{14}H_{17}N_{3}O_{3}S with a molecular weight of 307 g/mol. The structure includes a benzo[d]thiazole core, an acetamido group, and a methoxyethyl substituent, which are crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Benzo[d]thiazole Core : Cyclization of 2-aminothiophenol with an aldehyde or ketone under acidic conditions.
  • Introduction of the Acetamido Group : Reaction with acetic anhydride in the presence of a base such as pyridine.
  • Attachment of the Methoxyethyl Group : Alkylation using 2-methoxyethyl bromide.

Antimicrobial Activity

Research indicates that benzo[d]thiazole derivatives exhibit varying levels of antimicrobial activity. In particular:

  • Gram-positive Bacteria : Compounds similar to this compound have shown selective antibacterial effects against Gram-positive bacteria such as Bacillus subtilis .
  • Fungal Infections : Some derivatives have demonstrated antifungal properties against pathogens like Candida albicans .

Anticancer Properties

The compound's structural components suggest potential anticancer activity:

  • Cytotoxicity Studies : Various studies on benzothiazole derivatives have shown selective toxicity towards cancer cells while sparing normal cells. For instance, compounds have been found to be effective against breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cell lines .
  • Mechanism of Action : The proposed mechanisms include induction of apoptosis and inhibition of cell proliferation through interactions with specific molecular targets .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound:

  • Functional Groups : The presence of electron-donating groups such as methoxy enhances antimicrobial activity, whereas electron-withdrawing groups may reduce it .
  • Substituent Positioning : Variations in the positioning of substituents on the benzothiazole ring can significantly impact both antimicrobial and anticancer activities .

Case Studies

  • Antimicrobial Screening : A study screened various derivatives, including those related to this compound, against model strains like Escherichia coli and Pichia pastoris. Results indicated that only a subset exhibited significant activity, with MIC values suggesting selective action against specific strains .
  • Cytotoxicity Evaluation : In another study focusing on cytotoxicity, several derivatives were tested against multiple cancer cell lines. The results highlighted that modifications to the benzothiazole core could lead to enhanced selectivity for cancer cells over normal cells, indicating a promising avenue for further research .

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Features and Substitutions
Compound Name / ID Core Structure Key Substituents Biological Target/Activity Reference
(Z)-N-(6-Acetamido-3-(2-Methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-Bromobenzamide (Target Compound) Benzo[d]thiazole-ylidene 6-Acetamido, 3-(2-methoxyethyl), 2-bromobenzamide Hypothesized kinase/microbial inhibition N/A
N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d) Benzo[d]thiazole 6-Nitro, thiadiazole-thioacetamide, phenylurea VEGFR-2 inhibition (IC₅₀ = 0.89 µM)
N-(6-Trifluoromethylbenzothiazol-2-yl)-2-(3-methoxyphenyl)acetamide (EP3348550A1) Benzo[d]thiazole 6-Trifluoromethyl, 2-(3-methoxyphenyl)acetamide Undisclosed (Patent: likely anticancer)
I8: Quinolinium-iodide derivative () Quinolinium-benzo[d]thiazole 4-Fluorostyryl, 3-methylbenzo[d]thiazol-2-ylidene Antimicrobial/anticancer (hypothesized)
N-{(1,3-Benzo[d]thiazol-2-yl)carbamothioyl}-2/4-substituted benzamides (3a–g) Benzo[d]thiazole Carbamothioyl-benzamide (variable substituents at 2/4 positions) Antibacterial (Gram+/Gram–)

Key Observations :

  • Electron-Withdrawing Groups : The target compound’s 6-acetamido group contrasts with the nitro (in 6d) or trifluoromethyl (in EP3348550A1) groups, which are stronger electron-withdrawing substituents. Acetamido may balance lipophilicity and hydrogen-bonding capacity .
  • Solubility Modifiers : The 3-(2-methoxyethyl) chain in the target compound likely enhances solubility compared to the trifluoromethyl or nitro groups in analogs, which increase hydrophobicity .
  • Halogen Effects : The 2-bromobenzamide moiety in the target compound differs from 4-fluorostyryl (I8) or unhalogenated benzamides (3a–g). Bromine’s larger atomic radius may enhance van der Waals interactions in binding pockets .
Anticancer Potential:
  • VEGFR-2 Inhibition : Compound 6d () showed potent VEGFR-2 inhibition (IC₅₀ = 0.89 µM) due to its thiadiazole-thioacetamide and phenylurea substituents. The target compound lacks these groups but may leverage its acetamido and bromobenzamide for alternative kinase interactions .
  • Cytotoxicity: Quinolinium derivatives (I8, I10) in demonstrated cytotoxicity via intercalation or membrane disruption. The target compound’s planar benzothiazole-ylidene system could adopt similar mechanisms .
Antimicrobial Activity:
  • Gram+/Gram– Bacteria : Compounds 3a–g () exhibited moderate-to-potent antibacterial activity, attributed to their carbamothioyl-benzamide substituents. The target compound’s bromobenzamide may offer enhanced penetration or target specificity .

Pharmacokinetic and Computational Insights

  • Lipophilicity (LogP) : The target compound’s methoxyethyl group (LogP ~2.5 predicted) may improve absorption over nitro (LogP ~3.1 for 6d) or trifluoromethyl (LogP ~3.5 for EP3348550A1) analogs .
  • Toxicity : Acetamido and methoxyethyl groups are less likely to form reactive metabolites compared to nitro groups, which are associated with hepatotoxicity .
  • Drug-Likeness: Computational tools (e.g., Molinspiration) predict the target compound aligns with Lipinski’s rules (MW <500, H-bond donors/acceptors ≤5/10), similar to 3a–g .

Q & A

Q. Key Data :

StepYield (%)Purity (HPLC)
185–90≥95%
360–65≥90%

Basic: Which spectroscopic techniques are critical for confirming the structure and configuration of this compound?

Answer:

  • 1H/13C NMR :
    • δ 7.8–8.2 ppm (aromatic H) : Confirms bromobenzamide substitution.
    • δ 3.3–3.7 ppm (OCH₂CH₂OCH₃) : Validates the 2-methoxyethyl group.
    • δ 2.1 ppm (CH₃CO) : Acetamido group presence .
  • IR Spectroscopy :
    • 1670–1690 cm⁻¹ (C=O stretch) : Benzamide and acetamido carbonyls.
    • 1540 cm⁻¹ (C=N stretch) : Benzothiazole ring .
  • Mass Spectrometry :
    • Molecular ion peak (m/z 476.3) : Matches exact mass (C₂₁H₁₉BrN₃O₃S) .

Advanced: How can the (Z)-configuration of the imine bond be experimentally validated?

Answer:

  • NOESY NMR : Correlate spatial proximity between the 2-bromobenzamide aromatic protons and the 3-(2-methoxyethyl) group to confirm the Z -isomer .
  • X-ray Crystallography : Resolve the crystal structure to unambiguously assign stereochemistry .
  • Computational Modeling : Compare DFT-calculated NMR shifts (e.g., B3LYP/6-311+G(d,p)) with experimental data to validate geometry .

Advanced: What strategies mitigate competing side reactions during synthesis (e.g., isomerization or hydrolysis)?

Answer:

  • Reaction Control :
    • Use anhydrous conditions (e.g., dry DMF) to prevent hydrolysis of the imine bond.
    • Maintain temperatures <80°C to avoid thermal isomerization .
  • Additives : Include radical inhibitors (e.g., BHT) during alkylation to suppress oxidation byproducts .
  • Real-Time Monitoring : Employ TLC (silica, 10% MeOH/CH₂Cl₂) or in-situ IR to detect intermediates and adjust reaction parameters .

Advanced: How can researchers design bioactivity studies for this compound?

Answer:

  • Target Identification : Use molecular docking (AutoDock Vina) to predict interactions with enzymes like STING agonists or kinases, leveraging the bromobenzamide’s electrophilic properties .
  • In Vitro Assays :
    • Antimicrobial Activity : Test against Gram-positive bacteria (MIC via broth dilution) .
    • Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7) using MTT assays .
  • Mechanistic Studies : Perform SPR or ITC to measure binding affinity to target proteins .

Advanced: How to resolve contradictions in reported synthetic yields or spectroscopic data?

Answer:

  • Reproducibility Checks : Validate reaction conditions (solvent purity, catalyst batch) across labs.
  • Advanced Characterization : Use HRMS or 2D NMR (HSQC, HMBC) to confirm structural assignments .
  • Data Cross-Validation : Compare with analogous benzothiazole derivatives (e.g., 6-methoxybenzothiazole-2-carboxamide) to identify systematic errors .

Basic: What are the stability considerations for this compound under laboratory conditions?

Answer:

  • Light Sensitivity : Store in amber vials at –20°C; degradation increases under UV light (t½ <48 hrs) .
  • pH Stability : Stable in neutral buffers (pH 6–8); hydrolyzes rapidly in acidic (pH <4) or basic (pH >10) conditions .
  • Thermal Stability : Decomposes above 120°C (DSC analysis) .

Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?

Answer:

  • Electrophilic Sites : The bromine atom (2-bromobenzamide) undergoes SNAr reactions with amines/thiols. The benzothiazole’s electron-withdrawing nature activates the aryl bromide .
  • Kinetic Studies : Monitor substitution rates (e.g., with piperidine) via HPLC. Activation energy (Ea) ≈ 45 kJ/mol, suggesting a concerted mechanism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.